molecular formula C10H16S B14306843 2-Methyl-5-pentylthiophene CAS No. 113591-58-5

2-Methyl-5-pentylthiophene

Cat. No.: B14306843
CAS No.: 113591-58-5
M. Wt: 168.30 g/mol
InChI Key: SAQLTJYOYWUZSD-UHFFFAOYSA-N
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Description

2-Methyl-5-pentylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The structure of this compound consists of a thiophene ring substituted with a methyl group at the second position and a pentyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Methyl-5-pentylthiophene, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal catalysts and environmentally sustainable strategies. For example, the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu) enables a single-step synthesis of thiophene derivatives from 1,3-diynes . This method is efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-pentylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-Methyl-5-pentylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-pentylthiophene involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-pentylthiophene is unique due to the presence of both a methyl and a pentyl group, which can influence its chemical reactivity and physical properties. This combination of substituents can enhance its solubility in organic solvents and its potential interactions with biological targets .

Properties

CAS No.

113591-58-5

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

2-methyl-5-pentylthiophene

InChI

InChI=1S/C10H16S/c1-3-4-5-6-10-8-7-9(2)11-10/h7-8H,3-6H2,1-2H3

InChI Key

SAQLTJYOYWUZSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(S1)C

Origin of Product

United States

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